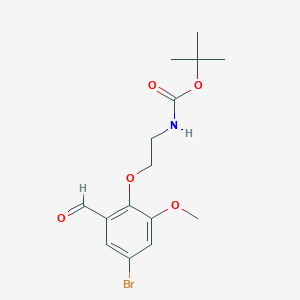![molecular formula C15H11F2N5 B1459976 4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 930989-63-2](/img/structure/B1459976.png)
4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, commonly known as DTBA or ZTZ-35, is a small molecule. It has a molecular formula of C15H11F2N5 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H11F2N5 . The molecule has an average mass of 299.278 Da and a monoisotopic mass of 299.098267 Da .Scientific Research Applications
Synthesis and Structural Analysis
Novel Synthesis Approaches and Crystal Structure Determination : The synthesis of novel derivatives of the triazinobenzimidazole family, including compounds similar to 4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, has been extensively explored. For instance, Hranjec, Pavlović, and Karminski-Zamola (2012) detailed the synthesis and crystal structure of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles. This study provides insight into the molecular structure and potential tautomeric forms of these compounds, emphasizing their structural complexity and potential for diverse biological activities (Hranjec, M., Pavlović, G., & Karminski-Zamola, G., 2012).
Biological Activities
Antiproliferative Activity : The same study by Hranjec et al. (2012) also evaluated the antiproliferative activity of these compounds against several human cancer cell lines. They discovered that some derivatives exhibited moderate, non-selective antiproliferative activity, with one compound in particular showing significant activity. This suggests potential applications in cancer research and treatment (Hranjec, M., Pavlović, G., & Karminski-Zamola, G., 2012).
Antimicrobial Activities : Another aspect of scientific research on triazinobenzimidazole derivatives includes their antimicrobial properties. Bektaş et al. (2007) synthesized novel triazole derivatives, including structures related to triazinobenzimidazoles, and assessed their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against tested microorganisms, highlighting their potential as antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Antinematodal Activity : Research into the antinematodal properties of triazinobenzimidazoles has also been conducted. Anichina (2020) synthesized 4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines and tested their activity against Trichinella spiralis. The study found that derivatives with hydroxyl groups exhibited the best anti-Trichinella spiralis activity, suggesting a potential application in combating nematode infections (Anichina, K., 2020).
Mechanism of Action
Target of Action
The primary target of 4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase . Dihydrofolate reductase is an enzyme that plays a crucial role in the synthesis of nucleotides and amino acids, which are essential for cell growth and division .
Mode of Action
4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with its target, dihydrofolate reductase, by inhibiting its activity . This inhibition disrupts the synthesis of nucleotides and amino acids, thereby affecting cell growth and division .
Biochemical Pathways
The compound affects the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate, a reaction catalyzed by dihydrofolate reductase . Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides and certain amino acids. By inhibiting dihydrofolate reductase, the compound disrupts these biochemical pathways, leading to a decrease in cell growth and division .
Result of Action
The molecular and cellular effects of 4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine’s action include a decrease in the synthesis of nucleotides and certain amino acids, leading to a reduction in cell growth and division .
properties
IUPAC Name |
4-(2,4-difluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5/c16-8-5-6-9(10(17)7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDUKPJLIMPEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)
![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)




